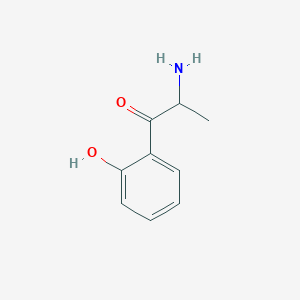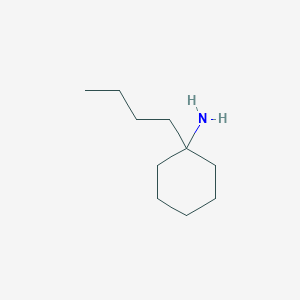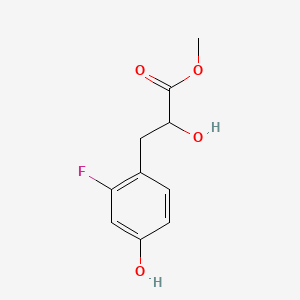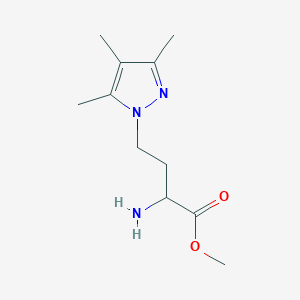
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrazole ring substituted with three methyl groups and an amino group attached to a butanoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable ester derivative. One common method is the condensation reaction between 3,4,5-trimethyl-1H-pyrazole and methyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
科学的研究の応用
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
類似化合物との比較
Similar Compounds
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amino group and an ester group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-5-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |
InChIキー |
FFZDBVORGPHYRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)CCC(C(=O)OC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
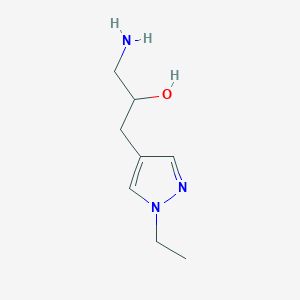
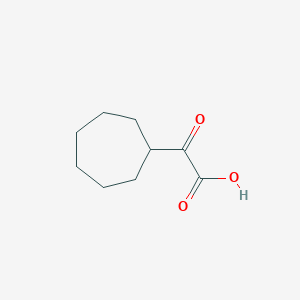
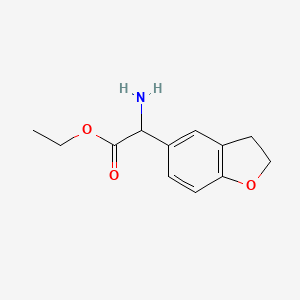
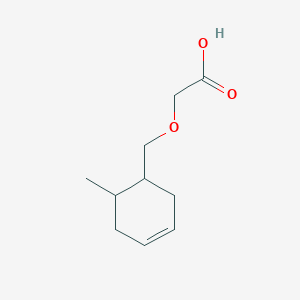
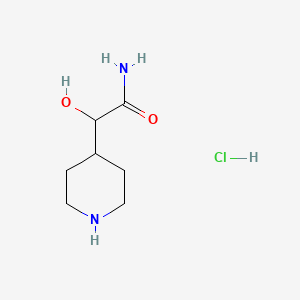
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
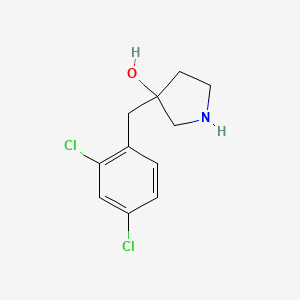
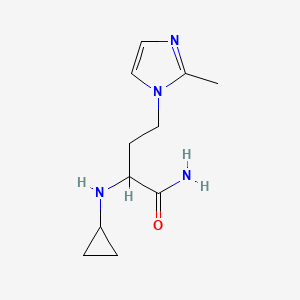

![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
